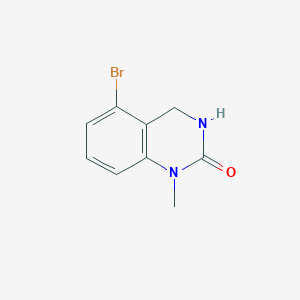

5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one, commonly referred to as 5-Bromo-1-methyl-3,4-DHQ, is a heterocyclic compound that has found a wide range of applications in organic synthesis and scientific research. 5-Bromo-1-methyl-3,4-DHQ is a white crystalline solid that is soluble in organic solvents and has a melting point of 102-103°C. It is a versatile reagent that can be used to synthesize a variety of compounds, and its unique structure has enabled it to be used in a variety of scientific research applications.

Applications De Recherche Scientifique

Synthesis and Catalysis

The synthesis of various quinazoline derivatives, including structures related to 5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one, is a significant area of research due to their potential applications in medicinal chemistry and material science. For instance, the development of efficient catalytic systems for the synthesis of dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones under thermal and solvent-free conditions has been demonstrated, showcasing the relevance of quinazoline derivatives in synthetic chemistry (Kefayati, Asghari, & Khanjanian, 2012).

Drug Discovery Intermediates

Quinazoline derivatives serve as key intermediates in drug discovery processes. For example, the telescoping process was introduced to synthesize a critical intermediate for drug discoveries, enhancing the efficiency of the synthetic route and contributing to the expedited supply of these intermediates to medicinal laboratories (Nishimura & Saitoh, 2016).

Fluorescent Brightening Agents

The potential use of quinazoline derivatives as fluorescent brightening agents has been explored, indicating the versatility of these compounds beyond pharmaceutical applications (Rangnekar & Shenoy, 1987).

Anticancer Drug Synthesis

The synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for the production of certain anticancer drugs, highlights the importance of quinazoline derivatives in the development of therapeutics targeting diseases such as cancer (Cao Sheng-li, 2004).

Prodrug Systems

Research into the development of prodrug systems utilizing quinazoline derivatives for selective drug delivery to hypoxic tissues presents an innovative approach to enhancing the efficacy and selectivity of therapeutic agents (Parveen, Naughton, Whish, & Threadgill, 1999).

Propriétés

IUPAC Name |

5-bromo-1-methyl-3,4-dihydroquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-8-4-2-3-7(10)6(8)5-11-9(12)13/h2-4H,5H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXGOYQFJJTDSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNC1=O)C(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2717851.png)

![Methyl (1R,2R,4S,5S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2717852.png)

![({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid](/img/structure/B2717857.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717863.png)

![N-[2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/no-structure.png)

![3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2717868.png)

![8-bromo-3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2717871.png)